molecular formula C9H17NO2 B13544917 Tert-butyl 3-methylazetidine-3-carboxylate

Tert-butyl 3-methylazetidine-3-carboxylate

Cat. No.: B13544917
M. Wt: 171.24 g/mol
InChI Key: KTLKYGHKGZJRDI-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylazetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The tert-butyl group and the carboxylate ester functionality make this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylazetidine-3-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate with appropriate reagents. One common method includes the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then treated with methylmagnesium bromide in diethyl ether at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylazetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl 3-oxoazetidine-1-carboxylate, while reduction could produce tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate .

Scientific Research Applications

Tert-butyl 3-methylazetidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-methylazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
  • Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-methylazetidine-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl 3-methylazetidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(4)5-10-6-9/h10H,5-6H2,1-4H3

InChI Key

KTLKYGHKGZJRDI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C(=O)OC(C)(C)C

Origin of Product

United States

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